molecular formula C11H15NO B2371002 N-methyl-4-phenylbutanamide CAS No. 42407-51-2

N-methyl-4-phenylbutanamide

Cat. No. B2371002
CAS RN: 42407-51-2
M. Wt: 177.247
InChI Key: WEKPKUUXSDVLAT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for N-methyl-4-phenylbutanamide is 1S/C11H15NO/c1-12-11(13)9-5-8-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3, (H,12,13) . This indicates that the molecule consists of a butanamide backbone with a phenyl group at the 4-position and a methyl group attached to the nitrogen atom.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a melting point of 41-44 degrees Celsius .

Scientific Research Applications

Spirocycles Synthesis

A novel strategy for synthesizing spiro[tetrahydropyran-3,3'-oxindole] derivatives utilizes 4-hydroxy-N-methyl-2-methylene-N-phenylbutanamide. This method provides a one-pot operation for constructing spirocycles through a Prins cascade process, showcasing the chemical versatility of N-methyl-4-phenylbutanamide (B. Reddy et al., 2014).

Pharmacological Evaluation for Cerebral Protection

This compound derivatives have been explored for their pharmacological activities, particularly as potential cerebral protective agents. These compounds have shown significant effects in inhibiting lipid peroxidation and protecting against hypobaric hypoxia (T. Tatsuoka et al., 1992).

Application in Catalytic Reactions

1,3-Dicarbonyl compounds, including this compound, have been identified as effective, low-cost, and phosphine-free ligands for Pd-catalyzed Heck and Suzuki reactions. These compounds allow the formation of aryl bromides and iodides with high turnover numbers, highlighting their utility in catalysis (X. Cui et al., 2007).

Development of Anti-epileptic Drugs

N-phenylbutanamide derivatives, including this compound, have been synthesized and evaluated as KCNQ openers for treating epilepsy. Certain derivatives demonstrated potent activity both in vitro and in vivo, indicating their potential as novel anti-epileptic drugs (Shaoning Yang et al., 2018).

Cardiac Myosin Activation

Sulfonamidophenylethylamide analogues of this compound have been investigated as cardiac myosin activators. They showed promising results in both in vitro and in vivo studies, highlighting their potential in treating systolic heart failure (M. Manickam et al., 2019).

Anticonvulsant and Neuroprotective Effects

This compound derivatives have been synthesized and evaluated for their anticonvulsant and neuroprotective effects. Certain compounds within this class showed high efficacy in seizure models, alongside neuroprotective properties (M. Z. Hassan et al., 2012).

Safety and Hazards

N-methyl-4-phenylbutanamide is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding inhalation, contact with skin or eyes, and ingestion .

properties

IUPAC Name

N-methyl-4-phenylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-12-11(13)9-5-8-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEKPKUUXSDVLAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

42407-51-2
Record name N-methyl-4-phenylbutanamide
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